2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride
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Overview
Description
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride is a chemical compound with the empirical formula C8H11Cl2N3O and a molecular weight of 236.10 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine derivatives with aminomethylating agents under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the aminomethyl group, leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with aldehyde or carboxylic acid groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
- 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride hydrate
- (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate
Uniqueness
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride is unique due to its specific aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-4-6-5-11-3-1-2-7(12)8(11)10-6;;/h1-3,5,12H,4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJQQRLBYBORRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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